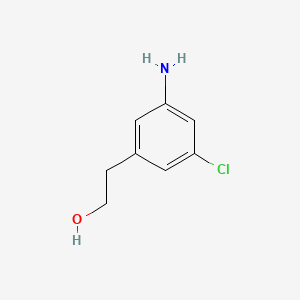
2-(3-Amino-5-chlorophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-5-chlorophenyl)ethanol is an organic compound with the molecular formula C8H10ClNO It consists of a phenyl ring substituted with an amino group at the 3-position and a chlorine atom at the 5-position, along with an ethanol group attached to the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-chlorophenyl)ethanol can be achieved through several synthetic routes. One common method involves the reduction of 2-(3-Nitro-5-chlorophenyl)ethanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the nitro group being reduced to an amino group.
Another approach involves the nucleophilic substitution of 2-(3-Chloro-5-nitrophenyl)ethanol with ammonia or an amine under basic conditions. This reaction results in the replacement of the nitro group with an amino group, yielding the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reduction processes using hydrogen gas and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-5-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in methanol or ethanol.
Major Products Formed
Oxidation: 2-(3-Amino-5-chlorophenyl)acetic acid.
Reduction: 2-(3-Amino-5-chlorophenyl)ethane.
Substitution: 2-(3-Amino-5-hydroxyphenyl)ethanol or 2-(3-Amino-5-alkoxyphenyl)ethanol.
Applications De Recherche Scientifique
2-(3-Amino-5-chlorophenyl)ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-5-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. Additionally, the ethanol group can enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
2-(3-Amino-5-chlorophenyl)ethanol can be compared with other similar compounds, such as:
2-(3-Amino-4-chlorophenyl)ethanol: Similar structure but with the chlorine atom at the 4-position.
2-(3-Amino-5-bromophenyl)ethanol: Similar structure but with a bromine atom instead of chlorine.
2-(3-Amino-5-fluorophenyl)ethanol: Similar structure but with a fluorine atom instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both an amino group and a chlorine atom on the phenyl ring provides a unique combination of electronic and steric effects, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H10ClNO |
|---|---|
Poids moléculaire |
171.62 g/mol |
Nom IUPAC |
2-(3-amino-5-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2,10H2 |
Clé InChI |
QOIJZWQGNWYPDE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1N)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















